

Assessing the Lewis Acidity of Triphenylantimony: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Triphenylantimony*

Cat. No.: B1630391

[Get Quote](#)

For researchers, scientists, and drug development professionals, understanding the Lewis acidic properties of organometallic compounds is crucial for their application in catalysis and synthesis. This guide provides a comparative assessment of the Lewis acidity of **triphenylantimony** (Ph_3Sb), placing it in context with other common Lewis acids. The evaluation is primarily based on experimental data from the Gutmann-Beckett method and computational Fluoride Ion Affinity (FIA) values.

Triphenylantimony (Ph_3Sb) is generally considered a weak Lewis acid.^[1] Its ability to accept an electron pair is significantly influenced by the nature of the substituents on the antimony atom. While experimental quantification of its Lewis acidity using the widely accepted Gutmann-Beckett method is not readily available in the literature, computational studies and comparisons with related compounds provide valuable insights into its relative strength.

Comparative Data on Lewis Acidity

To provide a clear comparison, the following table summarizes the Lewis acidity of **triphenylantimony** and a range of other common Lewis acids. The data is presented using two key metrics: the computationally determined Gas-Phase Fluoride Ion Affinity (FIA) and the experimentally measured Gutmann-Beckett Acceptor Number (AN) or the change in the ^{31}P NMR chemical shift ($\Delta\delta$) of an appropriate phosphine oxide probe (e.g., Et_3PO or Ph_3PO).

Lewis Acid	Formula	Fluoride Ion Affinity (FIA) (kcal/mol)	Gutmann-Beckett Method Data
<hr/> <p>Probe: Et₃PO</p> <hr/>			
Antimony Pentachloride	SbCl ₅	-	AN = 100
Boron Trifluoride	BF ₃	-	AN = 89
Boron Trichloride	BCl ₃	-	AN > 89
Boron Tribromide	BBr ₃	-	AN > 89
Tris(pentafluorophenyl)borane	B(C ₆ F ₅) ₃	-	AN = 82
Aluminum Trichloride	AlCl ₃	-	AN = 87
Titanium Tetrachloride	TiCl ₄	-	AN = 70
Triphenylantimony	Sb(C ₆ H ₅) ₃	59	Not Reported
Tris(pentafluorophenyl)antimony	Sb(C ₆ F ₅) ₃	89	Not Reported
<hr/> <p>Probe: Ph₃PO</p> <hr/>			
Triphenylantimony Dichloride	Ph ₃ SbCl ₂	257.2 (kJ/mol)	Δδ = 1.2 ppm
Trimesitylantimony Dichloride	Mes ₃ SbCl ₂	-	Δδ = 0.5 ppm

Note: Higher FIA and AN values indicate stronger Lewis acidity. The $\Delta\delta$ value represents the change in the ³¹P NMR chemical shift of the phosphine oxide probe upon coordination to the Lewis acid.

The FIA data clearly illustrates the significant impact of fluorine substitution on the Lewis acidity of organoantimony compounds. The perfluorinated analogue, Sb(C₆F₅)₃, exhibits a considerably higher fluoride ion affinity (89 kcal/mol) compared to Ph₃Sb (59 kcal/mol),

indicating a substantial increase in its electron-accepting capability.^[1] This is attributed to the strong electron-withdrawing nature of the pentafluorophenyl groups.

While a direct Gutmann-Beckett value for Ph_3Sb is not available, the data for the related compound, **triphenylantimony** dichloride (Ph_3SbCl_2), shows a very small downfield shift ($\Delta\delta = 1.2$ ppm) for the Ph_3PO probe.^[2] This suggests a weak interaction and, consequently, low Lewis acidity for this Sb(V) species. The even smaller shift observed for the sterically hindered trimesitylantimony dichloride ($\text{Mes}_3\text{SbCl}_2$) further supports the notion that simple triaryl antimony compounds are not strong Lewis acids.^[2]

Experimental Protocols

Gutmann-Beckett Method for Determining Lewis Acidity

The Gutmann-Beckett method is a widely used experimental technique to assess the Lewis acidity of a substance by ^{31}P NMR spectroscopy.^[3] It utilizes a probe molecule, typically triethylphosphine oxide (Et_3PO), which contains a Lewis basic oxygen atom.^[3]

Methodology:

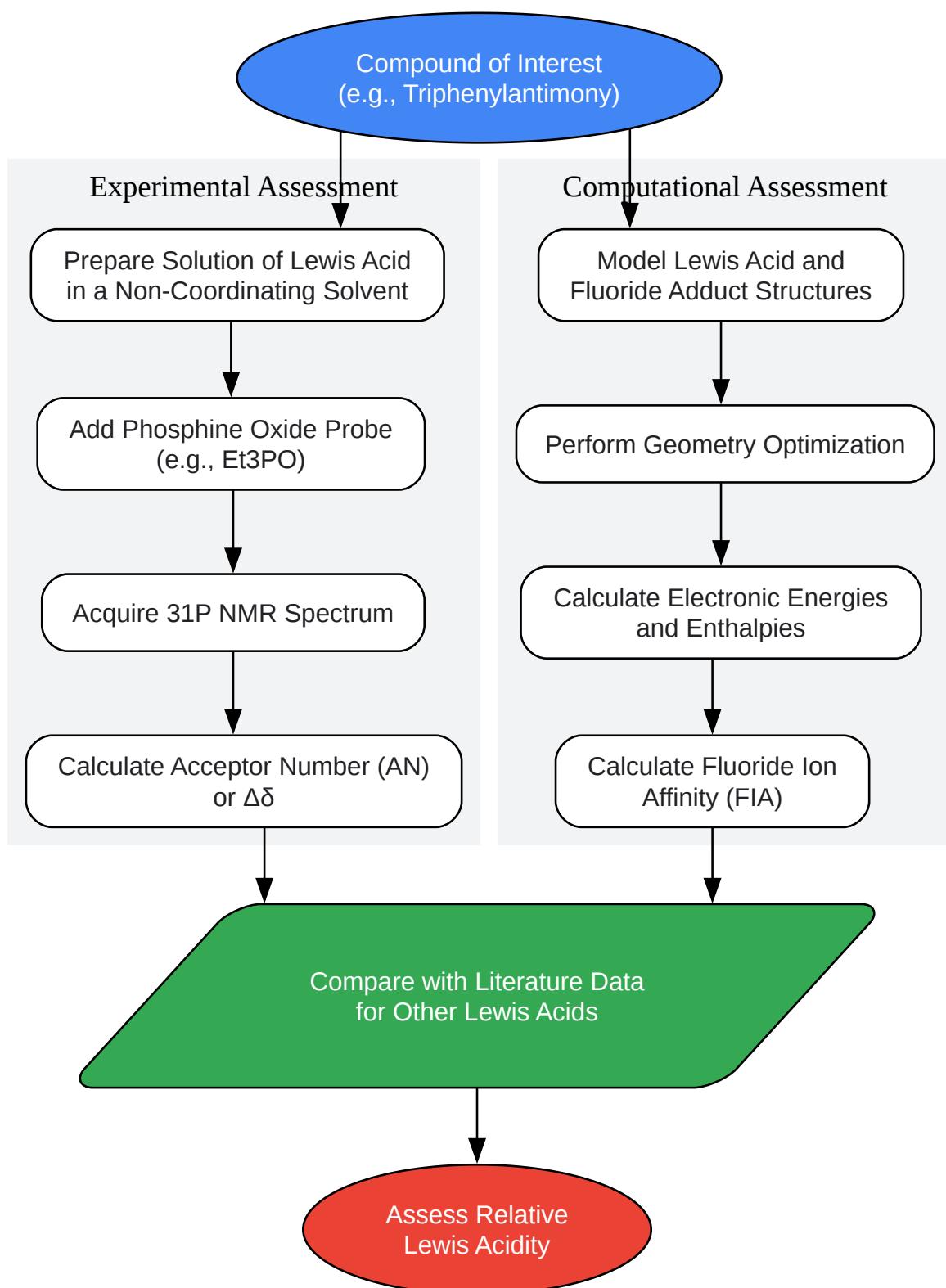
- A solution of the Lewis acid to be investigated is prepared in a weakly Lewis acidic, deuterated solvent (e.g., CD_2Cl_2 , CDCl_3 , or C_6D_6).
- An equimolar amount of triethylphosphine oxide (Et_3PO) is added to the solution.
- The ^{31}P NMR spectrum of the resulting solution is recorded.
- The chemical shift (δ_{sample}) of the Et_3PO -Lewis acid adduct is measured.
- The Acceptor Number (AN) is calculated using the following formula, which is referenced against the ^{31}P chemical shift of Et_3PO in the non-coordinating solvent hexane ($\delta = 41.0$ ppm, AN = 0) and in the strong Lewis acid antimony pentachloride (SbCl_5) ($\delta = 86.1$ ppm, AN = 100).^[3]

$$\text{AN} = 2.21 \times (\delta_{\text{sample}} - 41.0)[3]$$

A higher AN value corresponds to a greater deshielding of the phosphorus nucleus in Et_3PO , indicating a stronger interaction with the Lewis acid and thus, a higher Lewis acidity.^[3]

Computational Determination of Fluoride Ion Affinity (FIA)

Fluoride Ion Affinity (FIA) is a theoretical measure of Lewis acidity, defined as the negative of the enthalpy change for the gas-phase reaction of a Lewis acid with a fluoride ion.


Methodology:

- The geometries of the Lewis acid and its fluoride adduct are optimized using quantum chemical calculations, typically employing density functional theory (DFT) or higher-level ab initio methods.
- The electronic energies of the optimized structures are calculated.
- Thermal corrections are applied to obtain the enthalpies at a standard temperature (usually 298.15 K).
- The FIA is calculated as the difference between the enthalpy of the Lewis acid and the fluoride ion and the enthalpy of the resulting fluoride adduct.

A more negative enthalpy change (i.e., a higher positive FIA value) indicates a stronger affinity for the fluoride ion and, therefore, a greater Lewis acidity.

Logical Workflow for Assessing Lewis Acidity

The following diagram illustrates the general workflow for assessing the Lewis acidity of a compound, incorporating both experimental and computational approaches.

[Click to download full resolution via product page](#)

Workflow for Lewis Acidity Assessment

In conclusion, while direct experimental data for the Lewis acidity of **triphenylantimony** via the Gutmann-Beckett method is elusive, computational data and comparisons with related antimony compounds consistently indicate that it is a weak Lewis acid. Its Lewis acidity can be significantly enhanced through the introduction of electron-withdrawing substituents, as demonstrated by the much higher fluoride ion affinity of tris(pentafluorophenyl)antimony. For applications requiring significant Lewis acid catalysis, **triphenylantimony** itself may not be the optimal choice; however, its derivatives offer a tunable platform for designing Lewis acids with desired properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Organoantimony chemistry - Wikipedia [en.wikipedia.org]
- 2. Are Ar₃SbCl₂ Species Lewis Acidic? Exploration of the Concept and Pnictogen Bond Catalysis Using a Geometrically Constrained Example - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gutmann-Beckett method - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Assessing the Lewis Acidity of Triphenylantimony: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1630391#assessing-the-lewis-acidity-of-triphenylantimony>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com